Cas no 76647-54-6 (D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI))
76647-54-6 structure
Product Name:D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)
CAS-Nr.:76647-54-6
MF:C20H37N5O8
MW:475.536485433578
CID:567081
PubChem ID:195953
Update Time:2024-03-01
D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2'-N-formylsisomycin
- 6)]-2-deoxy- (9CI)
- D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®
- N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
- G 367 S1
- {2-(Aminomethyl)-6-[(4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl)oxy]-3,4-dihydro-2H-pyran-5-yl}methanimidic acid
- G-367 S1
- DTXSID70997973
- CHEBI:223122
- N-[2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-5-yl]ormamide
- G-367 S(1)
- D-Streptamine, O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-alpha-D-glycero-hex-4-enopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-2-deoxy-, (SP-4-2)-
- 76647-54-6
- D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)
-
- Inchi: 1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)
- InChI-Schlüssel: CEKWVQNWPXXMIU-UHFFFAOYSA-N
- Lächelt: O(C1OCC(O)(C)C(NC)C1O)C1C(CC(N)C(OC2OC(CN)=CCC2NC=O)C1O)N
Berechnete Eigenschaften
- Genaue Masse: 475.264213
- Monoisotopenmasse: 475.264213
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 7
- Komplexität: 714
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 217
- XLogP3: -4.5
Experimentelle Eigenschaften
- Dichte: 1.4
- Siedepunkt: 756.2°C at 760 mmHg
- Flammpunkt: 411.1°C
- Brechungsindex: 1.612
D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI) Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Sauerstoffverbindungen organische Oxygenverbindungen Aminosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organische Sauerstoffverbindungen organische Oxygenverbindungen Kohlenhydrate und Kohlenhydrat-Konjugate Aminosaccharide
76647-54-6 (D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz